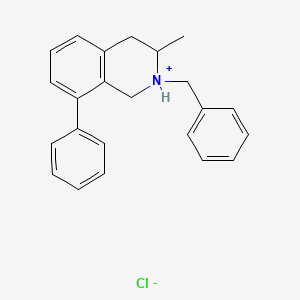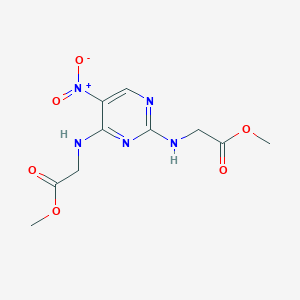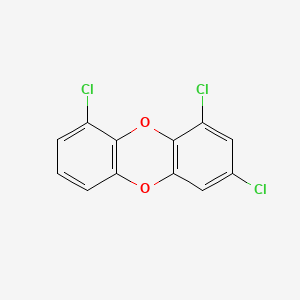![molecular formula C11H13N3O2 B13780908 Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- CAS No. 67905-63-9](/img/structure/B13780908.png)
Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- is a chemical compound with the molecular formula C11H13N3O2. This compound is known for its unique structure, which includes a cyanoethyl group and a hydroxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound often utilize high-efficiency liquid chromatography techniques. For example, reverse-phase high-performance liquid chromatography (RP-HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid is used for the analysis and separation of this compound .
化学反応の分析
Types of Reactions
Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include acetonitrile, water, phosphoric acid, and formic acid . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds.
科学的研究の応用
Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- has several scientific research applications:
Biology: This compound is used in biological studies to understand its effects on different biological systems.
Industry: It is used in industrial processes for the production of various chemical products.
作用機序
The mechanism of action of Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- involves its interaction with specific molecular targets and pathways. The cyanoethyl and hydroxyphenyl groups play a crucial role in its activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-
- N-(3-(Bis(2-cyanoethyl)amino)phenyl)acetamide
Uniqueness
What sets Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- apart from similar compounds is its unique combination of the cyanoethyl and hydroxyphenyl groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various scientific research applications .
特性
CAS番号 |
67905-63-9 |
|---|---|
分子式 |
C11H13N3O2 |
分子量 |
219.24 g/mol |
IUPAC名 |
N-[3-(2-cyanoethylamino)-4-hydroxyphenyl]acetamide |
InChI |
InChI=1S/C11H13N3O2/c1-8(15)14-9-3-4-11(16)10(7-9)13-6-2-5-12/h3-4,7,13,16H,2,6H2,1H3,(H,14,15) |
InChIキー |
ODVOQTAXTDMKPZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)O)NCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride](/img/structure/B13780829.png)
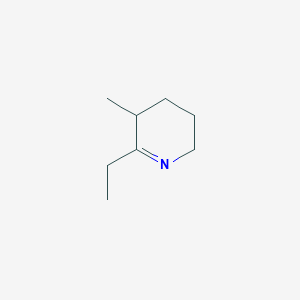
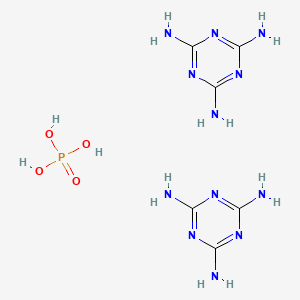
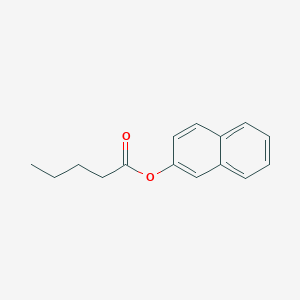

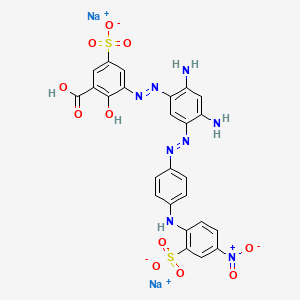
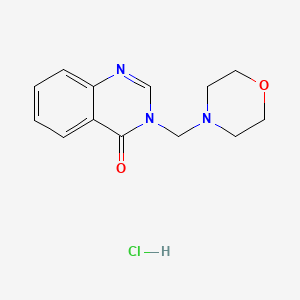
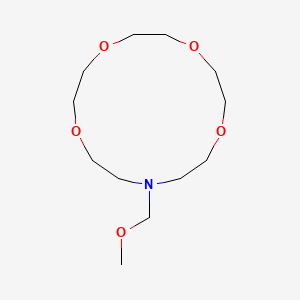
![Thieno[2,3-f]benzothiazole(9CI)](/img/structure/B13780880.png)
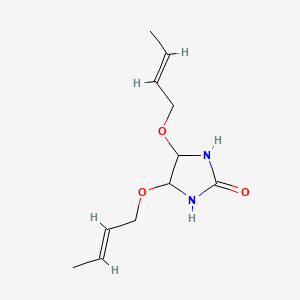
![14-Methyl-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene](/img/structure/B13780901.png)
